molecular formula C17H16O3 B7876583 (6-Methoxynaphthalen-2-yl)(5-methylfuran-2-yl)methanol CAS No. 1443350-21-7

(6-Methoxynaphthalen-2-yl)(5-methylfuran-2-yl)methanol

Cat. No.: B7876583
CAS No.: 1443350-21-7
M. Wt: 268.31 g/mol
InChI Key: OBAFVRKBGPNVTL-UHFFFAOYSA-N
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Description

(6-Methoxynaphthalen-2-yl)(5-methylfuran-2-yl)methanol: is a complex organic compound characterized by its unique structure, which includes a methoxynaphthalene group and a methylfuran group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methoxynaphthalen-2-yl)(5-methylfuran-2-yl)methanol typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by reduction and methylation steps. The reaction conditions often require the use of strong Lewis acids, such as aluminum chloride, and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and advanced purification techniques, such as column chromatography, are often employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

(6-Methoxynaphthalen-2-yl)(5-methylfuran-2-yl)methanol: can undergo various chemical reactions, including oxidation , reduction , substitution , and esterification .

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.

  • Esterification: : Acid catalysts like sulfuric acid (H2SO4) are typically employed in esterification reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, substituted derivatives, and esterified products.

Scientific Research Applications

(6-Methoxynaphthalen-2-yl)(5-methylfuran-2-yl)methanol: has several scientific research applications:

  • Chemistry: : It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: : The compound has been studied for its potential biological activity, including antimicrobial and antioxidant properties.

  • Medicine: : Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: : It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (6-Methoxynaphthalen-2-yl)(5-methylfuran-2-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses such as inhibition of microbial growth or modulation of oxidative stress pathways.

Comparison with Similar Compounds

(6-Methoxynaphthalen-2-yl)(5-methylfuran-2-yl)methanol: is unique due to its specific structural features. Similar compounds include 6-methoxynaphthalene , 5-methylfuran , and methanol derivatives

Properties

IUPAC Name

(6-methoxynaphthalen-2-yl)-(5-methylfuran-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-11-3-8-16(20-11)17(18)14-5-4-13-10-15(19-2)7-6-12(13)9-14/h3-10,17-18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBAFVRKBGPNVTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C2=CC3=C(C=C2)C=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801205916
Record name 2-Furanmethanol, α-(6-methoxy-2-naphthalenyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801205916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443350-21-7
Record name 2-Furanmethanol, α-(6-methoxy-2-naphthalenyl)-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443350-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furanmethanol, α-(6-methoxy-2-naphthalenyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801205916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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